molecular formula C14H15NO4 B5913945 (4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid propyl ester

(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid propyl ester

Cat. No.: B5913945
M. Wt: 261.27 g/mol
InChI Key: GZGDKWSUKCDQKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid propyl ester is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid propyl ester typically involves the condensation of 4-hydroxy-2-quinolone with acetic acid and propanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of microwave-assisted synthesis and solvent-free conditions are also explored to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid propyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, hydroquinolines, and substituted quinolones, each with distinct biological activities .

Scientific Research Applications

(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid propyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid propyl ester involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death . Additionally, the compound may interact with cellular pathways involved in apoptosis, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid propyl ester is unique due to its specific ester functional group, which can modulate its pharmacokinetic properties and enhance its bioavailability. This structural feature distinguishes it from other quinolone derivatives and contributes to its potential therapeutic applications .

Properties

IUPAC Name

propyl 2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-2-7-19-12(16)8-10-13(17)9-5-3-4-6-11(9)15-14(10)18/h3-6H,2,7-8H2,1H3,(H2,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGDKWSUKCDQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CC1=C(C2=CC=CC=C2NC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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